![molecular formula C8H8ClN3 B1456132 4-chloro-2,6-diméthyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1638764-22-3](/img/structure/B1456132.png)

4-chloro-2,6-diméthyl-7H-pyrrolo[2,3-d]pyrimidine

Vue d'ensemble

Description

4-Chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is a versatile chemical compound with diverse properties . It is a white crystalline solid, soluble in organic solvents . This compound is used in the manufacture of Tofacitinib citrate . It is also a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Synthesis Analysis

An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield has been described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block . The preparation process of pyrimidine includes the first α-alkylation reaction between diethyl malonate and allyl bromide, and the subsequent cyclization reaction with amidine to obtain a six-membered ring of bislactam .Molecular Structure Analysis

The molecular formula of 4-Chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is C6H4ClN3 and it has a molecular weight of 153.57 g/mol . The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Chemical Reactions Analysis

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . The electrophilic fluorination of 4-chloropyrrolo[2,3-d]pyrimidine was studied culminating a 59% conversion of compound 1 to 4-chloro-5-fluoropyrrolo[2,3-d]pyrimidine using Selectfluor .Physical And Chemical Properties Analysis

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a white crystalline solid . It is poorly soluble in water, but exhibits better solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) .Applications De Recherche Scientifique

Synthèse des inhibiteurs de la Janus Kinase (JAK)

“4-chloro-2,6-diméthyl-7H-pyrrolo[2,3-d]pyrimidine” est un bloc de construction pratique dans la synthèse de nombreux inhibiteurs de JAK . Les inhibiteurs de JAK sont des composés qui inhibent l'activité d'une ou plusieurs des enzymes de la famille JAK, interférant ainsi avec la voie de signalisation JAK – protéine transductrice de signal et activateur de la transcription (STAT) . Cette voie est impliquée dans les processus de division cellulaire, de mort et de formation tumorale . Une signalisation JAK-STAT perturbée peut entraîner une variété de maladies affectant le système immunitaire .

Traitement du cancer et des maladies inflammatoires

Les inhibiteurs de JAK, qui peuvent être synthétisés à partir de “this compound”, ont des applications thérapeutiques dans le traitement du cancer et des maladies inflammatoires, telles que la polyarthrite rhumatoïde, le psoriasis, la myélofibrose, la polycythémie vraie, la dermatite, et d'autres .

Synthèse de composés anticancéreux

Une nouvelle série de dérivés de pyrrolo[2,3-d]pyrimidine, qui incluent “this compound”, a été synthétisée et testée in vitro contre sept lignées cellulaires cancéreuses humaines sélectionnées . Certains de ces composés ont montré des effets cytotoxiques prometteurs .

Docking moléculaire et études SAR

Des études de docking moléculaire et de relation structure-activité (SAR) ont été réalisées sur une série de dérivés de pyrrolo[2,3-d]pyrimidine, y compris "this compound" . Ces études aident à comprendre les affinités de liaison de ces composés contre les protéines anti-apoptotiques .

Synthèse du citrate de tofacitinib

“this compound” est utilisé dans la fabrication du citrate de tofacitinib , un médicament utilisé pour traiter la polyarthrite rhumatoïde modérée à sévère .

Synthèse d'autres intermédiaires pharmaceutiques

“this compound” est un intermédiaire pharmaceutique important, qui est largement utilisé dans la synthèse de nombreux intermédiaires pharmaceutiques au pays et à l'étranger . C'est l'échafaudage de nombreux médicaments commercialisés .

Mécanisme D'action

Target of Action

The primary target of 4-Chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is the Janus kinase (JAK) family of enzymes . These enzymes play a crucial role in the JAK-signal transducer and activator of transcription protein (STAT) signal pathway, which is involved in cell division, death, and tumor formation processes .

Mode of Action

4-Chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine inhibits the activity of one or more of the JAK family of enzymes . This interference disrupts the JAK-STAT signaling pathway, leading to changes in the activation of genes through a transcription process .

Biochemical Pathways

The disruption of the JAK-STAT signaling pathway affects a variety of biochemical pathways. This can lead to a variety of diseases affecting the immune system . The compound’s core structure and reactivity make it an ideal starting point for the development of kinase inhibitors .

Pharmacokinetics

Its solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (dmso) suggests that it may have good bioavailability .

Result of Action

The inhibition of the JAK-STAT signaling pathway by 4-Chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine can lead to the treatment of diseases such as cancer and inflammatory diseases, such as rheumatoid arthritis, psoriasis, myelofibrosis, polycythemia vera, and dermatitis .

Action Environment

4-Chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine exhibits stability under normal temperature and humidity conditions . It may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .

Orientations Futures

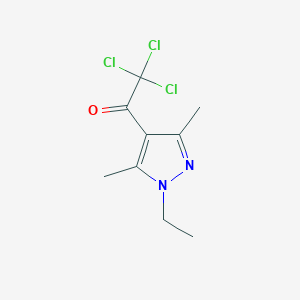

The current study involves the design and synthesis of a newly synthesized pyrrolo[2,3-d]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 and trichloromethyl group in position 2 using microwave technique as a new and robust approach for preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives . This compound might be a practical building block in the synthesis of many JAK inhibitors .

Analyse Biochimique

Biochemical Properties

4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine plays a crucial role in biochemical reactions, particularly in the inhibition of Janus kinase (JAK) enzymes. These enzymes are part of the JAK-STAT signaling pathway, which is involved in cell division, death, and tumor formation processes . By inhibiting JAK enzymes, 4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine interferes with the signal transduction process, leading to the modulation of gene expression. This compound interacts with various proteins and enzymes, including signal transducer and activator of transcription proteins, thereby affecting cellular functions and immune responses .

Cellular Effects

The effects of 4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine on cellular processes are profound. It influences cell signaling pathways, particularly the JAK-STAT pathway, leading to changes in gene expression and cellular metabolism . This compound has been shown to induce apoptosis in cancer cells by up-regulating pro-apoptotic genes such as P53 and BAX, while down-regulating anti-apoptotic genes like Bcl2 . Additionally, it causes cell cycle arrest at the G1/S phase, thereby inhibiting cell proliferation . These effects make it a promising candidate for cancer therapy.

Molecular Mechanism

At the molecular level, 4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine exerts its effects through several mechanisms. It binds to the active site of JAK enzymes, inhibiting their kinase activity and preventing the phosphorylation of STAT proteins . This inhibition disrupts the JAK-STAT signaling pathway, leading to altered gene expression and cellular responses. The compound also interacts with other biomolecules, such as Bcl2, to promote apoptosis in cancer cells . These interactions highlight its potential as a therapeutic agent in treating various diseases, including cancer and inflammatory disorders.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine have been observed to change over time. The compound exhibits stability under normal temperature and humidity conditions but may decompose in the presence of strong acids or alkalis . Long-term studies have shown that it can induce sustained apoptosis and cell cycle arrest in cancer cells, with minimal degradation over time

Dosage Effects in Animal Models

The effects of 4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine vary with different dosages in animal models. At lower doses, the compound effectively inhibits JAK enzymes and modulates immune responses without causing significant toxicity . At higher doses, it may lead to adverse effects such as respiratory mucosa irritation and skin irritation . These findings highlight the importance of optimizing dosage levels to achieve therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is involved in several metabolic pathways, particularly those related to kinase inhibition. It interacts with enzymes such as JAK and STAT, modulating their activity and affecting downstream signaling pathways . The compound’s metabolism also involves interactions with various cofactors, which influence its stability and efficacy . These interactions play a crucial role in determining the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

Within cells and tissues, 4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it exerts its therapeutic effects. The compound’s distribution is influenced by factors such as solubility and binding affinity, which determine its accumulation in specific tissues . Understanding these factors is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of 4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These modifications influence its interactions with biomolecules and its ability to modulate cellular processes. By localizing to specific subcellular sites, the compound can effectively inhibit kinase activity and induce apoptosis in target cells .

Propriétés

IUPAC Name |

4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3/c1-4-3-6-7(9)11-5(2)12-8(6)10-4/h3H,1-2H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQRHTSFHCJFYEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)N=C(N=C2Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3,5-Dimethyl-4-isoxazolyl)methyl]-3-piperidinamine](/img/structure/B1456055.png)

![1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1456057.png)

![2-[2-(Methylamino)ethyl]-1,2-thiazolidine-1,1-dione](/img/structure/B1456066.png)